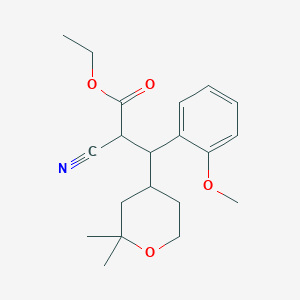

![molecular formula C15H21NO3 B4961095 ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)

ethyl 2-[(2-methylpentanoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(2-methylpentanoyl)amino]benzoate, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures to numb the area of the body being treated. Lidocaine works by blocking the transmission of nerve impulses, thus reducing pain and discomfort during medical procedures.

Wirkmechanismus

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of nerve impulses. This results in a temporary loss of sensation in the area of the body being treated. Lidocaine also has anti-inflammatory properties, which can help to reduce swelling and pain in the treated area.

Biochemical and Physiological Effects:

Lidocaine can have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause dizziness, nausea, and vomiting. In rare cases, Lidocaine can cause seizures or cardiac arrest.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine is a widely used local anesthetic drug that has many advantages for use in lab experiments. It is readily available, easy to use, and has a well-established safety profile. However, Lidocaine can also have limitations in lab experiments, as it can interfere with the normal functioning of nerve cells and can have variable effects on different types of nerve cells.

Zukünftige Richtungen

There are many possible future directions for research on Lidocaine. One area of research could be the development of new local anesthetic drugs that are more effective and have fewer side effects than Lidocaine. Another area of research could be the use of Lidocaine in the treatment of chronic pain, as it has been shown to be effective in some cases. Finally, research could be conducted to better understand the mechanisms of action of Lidocaine and other local anesthetic drugs, in order to develop more targeted and effective treatments for pain and anesthesia.

Synthesemethoden

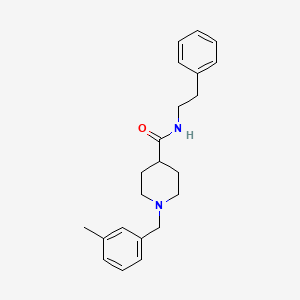

Lidocaine is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with ethyl 2-bromoacetate and then with ammonium hydroxide to form Lidocaine. The chemical structure of Lidocaine is shown below:

Wissenschaftliche Forschungsanwendungen

Lidocaine is widely used in scientific research to study the mechanisms of pain and anesthesia. It is also used to study the effects of local anesthetics on nerve function and to test the efficacy of new anesthetic drugs. Lidocaine is also used in the treatment of cardiac arrhythmias, as it can block the electrical impulses that cause irregular heartbeats.

Eigenschaften

IUPAC Name |

ethyl 2-(2-methylpentanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-8-11(3)14(17)16-13-10-7-6-9-12(13)15(18)19-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQMDUNQDCBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-methylpentanoyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)

![N-1,3-benzodioxol-5-yl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4961084.png)